3-(Methylbenzylamino)acrylaldehyde
Description
Structural Classification and Nomenclature within α,β-Unsaturated Systems
From a structural standpoint, 3-(Methylbenzylamino)acrylaldehyde belongs to the class of α,β-unsaturated carbonyl compounds. wikipedia.org This classification is defined by the conjugation of a carbon-carbon double bond with a carbonyl group. wikipedia.org The systematic IUPAC name for this compound is (2E)-3-(N-methylanilino)prop-2-enal. nih.gov The "(2E)-" designation specifies the stereochemistry at the carbon-carbon double bond, indicating that the higher priority substituents on each carbon are on opposite sides. The core of the molecule is a propenal, or acrylaldehyde, chain. wikipedia.org The nomenclature further denotes a methyl group and a phenyl group attached to the nitrogen atom, which is itself bonded to the third carbon of the propenal chain.
The Acrylaldehyde Moiety as a Core Chemical Entity in Research
The acrylaldehyde, or propenal, moiety is the simplest unsaturated aldehyde and serves as a versatile building block in organic synthesis. nih.govchemcess.com Its high reactivity stems from the conjugated system of the carbon-carbon double bond and the aldehyde group. chemcess.com This arrangement makes it susceptible to various reactions, including nucleophilic additions at both the carbonyl carbon and the β-carbon, a reactivity pattern known as vinylogous. wikipedia.org Acrylaldehyde and its derivatives are widely employed in the synthesis of a diverse range of compounds, from fragrances to pharmaceuticals. wikipedia.org They readily participate in Diels-Alder reactions, acting as dienophiles, and can undergo polymerization. wikipedia.org The inherent reactivity of the acrylaldehyde core makes it a subject of continuous research, exploring its potential in creating complex molecular architectures. nih.gov
Significance of the Benzylamino Group in Molecular Design and Reactivity
The benzylamino group, consisting of a benzyl (B1604629) group attached to an amine, is a significant functional group in organic and medicinal chemistry. wikipedia.orgchemicalbook.com Its presence in a molecule can influence its physical and chemical properties, including basicity and reactivity. chemicalbook.com In the context of this compound, the methylbenzylamino substituent plays a crucial role in modulating the electronic nature of the α,β-unsaturated system. The nitrogen atom's lone pair of electrons can participate in resonance with the conjugated system, affecting the electron density at various positions within the molecule. This electronic influence can direct the regioselectivity of chemical reactions. Furthermore, the benzylamino group is a common precursor in the synthesis of numerous pharmaceuticals and other biologically active compounds, highlighting its importance in molecular design. wikipedia.orgchemicalbook.com The modification of the benzylamino group provides a strategic handle for fine-tuning the properties of the parent molecule for specific applications. nih.gov
Interactive Data Table: Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 3-(Methyl(phenyl)amino)acrylaldehyde | 34900-01-1 | C10H11NO | 161.20 |
| Acrolein | 107-02-8 | C3H4O | 56.06 |
| Benzylamine (B48309) | 100-46-9 | C7H9N | 107.15 |
| 3-Dimethylaminoacrolein | 927-63-9 | C5H9NO | 99.13 |
| Methacrolein | 78-85-3 | C4H6O | 70.09 |
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(E)-3-[benzyl(methyl)amino]prop-2-enal |
InChI |
InChI=1S/C11H13NO/c1-12(8-5-9-13)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3/b8-5+ |
InChI Key |
ZQAXSRKWZJEZGV-VMPITWQZSA-N |
SMILES |
CN(CC1=CC=CC=C1)C=CC=O |
Isomeric SMILES |
CN(CC1=CC=CC=C1)/C=C/C=O |
Canonical SMILES |
CN(CC1=CC=CC=C1)C=CC=O |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of 3 Methylbenzylamino Acrylaldehyde
Reaction Mechanisms of Vinylogous Amide Functionalities
The reactivity of 3-(methylbenzylamino)acrylaldehyde is best understood by dissecting the roles of its constituent parts: the conjugated aldehyde and the enamine. The conjugation between the nitrogen lone pair, the C=C double bond, and the C=O double bond creates a polarized molecule with distinct electrophilic and nucleophilic centers.
Electrophilic Reactivity of the Conjugated Aldehyde System
The presence of a carbonyl group in conjugation with a carbon-carbon double bond renders the system an α,β-unsaturated aldehyde. This conjugation allows for the transmission of the electrophilic character from the carbonyl carbon to the β-carbon of the double bond through resonance. libretexts.org This electronic delocalization makes both the carbonyl carbon (C1) and the β-carbon (C3) susceptible to nucleophilic attack.
The resonance structures illustrate that the β-carbon bears a partial positive charge, making it an electrophilic site. Nucleophilic attack at this position is known as conjugate or 1,4-addition. pressbooks.pub Direct attack at the carbonyl carbon (1,2-addition) is also possible. The competition between these two pathways is influenced by the nature of the nucleophile and the reaction conditions. Strong, "hard" nucleophiles tend to favor 1,2-addition, while softer nucleophiles typically favor the thermodynamically more stable 1,4-addition product. libretexts.org
Nucleophilic Characteristics of the Enamine Moiety
The nitrogen atom of the amino group, with its lone pair of electrons, acts as a powerful π-donor. This donation of electron density into the conjugated system significantly increases the nucleophilicity of the α-carbon (C2). masterorganicchemistry.com This behavior is characteristic of enamines, which are considered nitrogen analogs of enols but are generally more nucleophilic due to the greater electron-donating ability of nitrogen compared to oxygen. wikipedia.orgresearchgate.net
The resonance depiction shows a canonical form with a negative charge on the α-carbon, highlighting its nucleophilic nature. wikipedia.org Enamines are effective carbon-based nucleophiles that can react with a wide range of electrophiles, including alkyl halides and Michael acceptors. masterorganicchemistry.com The reactivity of the enamine is influenced by the geometry and electronic properties of the amine substituent. For instance, the degree of pyramidalization of the nitrogen atom can affect the extent of conjugation between its lone pair and the double bond, thereby altering the enamine's nucleophilicity. researchgate.net
Exploration of Michael Addition and Related Conjugate Reactions
The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). ijsdr.orgresearchgate.net The dual reactivity of this compound allows it to function as either a Michael donor or acceptor.
As a Michael acceptor, its electrophilic β-carbon can react with various nucleophiles such as enolates, amines, and thiols. masterorganicchemistry.com The general mechanism involves the nucleophilic attack at the β-carbon, forming an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. numberanalytics.com
Conversely, the nucleophilic α-carbon of the enamine functionality allows this compound to act as a Michael donor. In this role, it can add to other activated alkenes, such as α,β-unsaturated ketones, esters, or nitriles. masterorganicchemistry.commasterorganicchemistry.com This type of transformation, often referred to as the Stork enamine synthesis, utilizes the enhanced yet softer nucleophilicity of enamines to achieve conjugate addition where more reactive enolates might favor 1,2-addition. youtube.com
Below is a table illustrating potential Michael addition reactions involving a generic 3-aminoacrylaldehyde.
| Role of 3-Aminoacrylaldehyde | Reactant (Donor/Acceptor) | Product Type |
| Michael Acceptor | Diethyl malonate (Donor) | 1,5-Dicarbonyl compound derivative |
| Michael Acceptor | Thiophenol (Donor) | β-Thioether aldehyde |
| Michael Donor | Methyl vinyl ketone (Acceptor) | 1,7-Dicarbonyl compound derivative |
| Michael Donor | Acrylonitrile (Acceptor) | δ-Ketonitrile derivative |
Cascade and Annulation Reaction Pathways involving 3-Aminoacrylaldehydes
The multifaceted reactivity of 3-aminoacrylaldehydes makes them ideal substrates for cascade and annulation reactions, where multiple bond-forming events occur in a single operational step to rapidly build molecular complexity. beilstein-journals.org These pathways often leverage both the nucleophilic and electrophilic nature of the molecule.
A prominent example is the organocatalyzed cascade reaction involving aldehydes, nitroalkenes, and a catalyst, first developed by Enders. beilstein-journals.orgbeilstein-journals.org In a similar vein, a 3-aminoacrylaldehyde could participate in a Michael/Michael/aldol (B89426) condensation cascade. The sequence might be initiated by the Michael addition of an enamine (derived from another aldehyde and a chiral secondary amine catalyst) to a nitroalkene. The resulting intermediate could then act as a nucleophile, attacking the electrophilic β-carbon of the 3-aminoacrylaldehyde. A final intramolecular aldol condensation would then lead to highly functionalized cyclic structures. beilstein-journals.org
Annulation reactions, which form a new ring, are also accessible. For instance, [3+2]-annulation reactions can occur between 3-aminoacrylaldehydes (acting as a three-carbon component) and various 1,2-dipolar compounds or their equivalents. chim.it Reaction with nitroalkenes, for example, can proceed through a Michael-initiated ring closure (MIRC) cascade to furnish five-membered heterocyclic rings like pyrroles. chim.it
Influence of the N-Substituted Benzyl (B1604629) Group on Reaction Selectivity and Kinetics
The identity of the substituent on the nitrogen atom plays a critical role in modulating the reactivity and selectivity of 3-aminoacrylaldehydes. The N-(methylbenzyl) group in the title compound exerts both steric and electronic influences.
Steric Effects: The bulky benzyl group can influence the stereochemical outcome of reactions by directing the approach of incoming reagents. In cascade reactions that generate multiple stereocenters, the steric hindrance of the N-substituent can enhance diastereoselectivity by favoring one transition state over another.
Electronic Effects: The benzyl group is generally considered electron-withdrawing via induction but can also participate in π-stacking or other non-covalent interactions. Research on three-component reactions involving various benzylamines has shown that the reaction course can be highly dependent on the structure of the amine, indicating that the substituent has a profound effect on the reactivity of intermediates. mdpi.com The methyl group on the benzyl ring can further fine-tune these electronic properties through hyperconjugation.
The interplay between the nitrogen's lone pair and the π-system is key to the enamine's nucleophilicity. The conformation of the N-(methylbenzyl) group can affect the p-character of the nitrogen lone pair. researchgate.net If steric crowding forces the nitrogen atom into a more pyramidal geometry, conjugation with the double bond is reduced, thereby decreasing the nucleophilicity of the α-carbon. researchgate.net This modulation of reactivity can be harnessed to control the kinetics and selectivity of additions and annulation reactions.
Advanced Spectroscopic Elucidation of 3 Methylbenzylamino Acrylaldehyde Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton (¹H) NMR for Chemical Environment and Spin-Spin Coupling Analysis
Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 3-(Methylbenzylamino)acrylaldehyde, the ¹H NMR spectrum is expected to show characteristic signals for the aldehyde, vinyl, benzyl (B1604629), and methyl protons.
Aldehyde Proton: A singlet or a doublet at a downfield chemical shift, typically in the range of δ 9.0-10.0 ppm, is characteristic of an aldehyde proton. The coupling to the adjacent vinyl proton would result in a doublet.
Vinyl Protons: The two protons on the carbon-carbon double bond will appear as doublets or doublets of doublets, likely between δ 5.0 and δ 7.5 ppm. The magnitude of the coupling constant (J-value) between them can help determine the stereochemistry (E/Z isomerism) of the double bond.
Benzyl Protons: The five protons of the phenyl group will typically resonate in the aromatic region, between δ 7.0 and δ 7.5 ppm. The methylene protons (CH₂) of the benzyl group would appear as a singlet around δ 4.0-4.5 ppm.
Methyl Protons: The three protons of the N-methyl group are expected to produce a singlet in the upfield region, around δ 2.5-3.0 ppm.
Hypothetical ¹H NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | d | 1H | Aldehyde (-CHO) |
| ~7.4-7.2 | m | 5H | Aromatic (C₆H₅) |
| ~6.8 | dt | 1H | Vinyl (=CH-CHO) |
| ~5.5 | d | 1H | Vinyl (-N-CH=) |
| ~4.3 | s | 2H | Benzyl (-CH₂-Ph) |
| ~2.9 | s | 3H | Methyl (-N-CH₃) |
Carbon (¹³C) NMR for Carbon Skeleton and Functional Group Identification
Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have a characteristic signal in the highly deshielded region of the spectrum, around δ 190-200 ppm.
Vinyl Carbons: The two carbons of the C=C double bond would appear between δ 100 and δ 150 ppm.
Aromatic Carbons: The carbons of the benzene ring will show signals in the δ 120-140 ppm range.
Benzyl and Methyl Carbons: The benzylic carbon (CH₂) and the N-methyl carbon (CH₃) will appear in the more shielded region of the spectrum, typically between δ 40-60 ppm and δ 30-40 ppm, respectively.
Hypothetical ¹³C NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~195 | C=O | Aldehyde |
| ~145 | CH | Vinyl (-N-CH=) |
| ~138 | C | Aromatic (ipso-C) |
| ~129 | CH | Aromatic |
| ~128 | CH | Aromatic |
| ~127 | CH | Aromatic |
| ~110 | CH | Vinyl (=CH-CHO) |
| ~55 | CH₂ | Benzyl (-CH₂-Ph) |
| ~40 | CH₃ | Methyl (-N-CH₃) |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For instance, it would show a correlation between the two vinyl protons and between the aldehyde proton and its adjacent vinyl proton.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, a correlation between the N-methyl protons and the adjacent vinyl carbon would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is instrumental in determining the stereochemistry, such as the E/Z configuration of the double bond.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the exact molecular formula. For this compound (C₁₁H₁₃NO), the expected exact mass would be calculated and compared to the experimental value.
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways would likely involve the loss of the aldehyde group (CHO), cleavage of the benzyl group (C₇H₇), and other characteristic fragmentations of the acrylaldehyde and benzylamine (B48309) moieties.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrational Analysis
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the conjugated aldehyde carbonyl group.
C=C Stretch: A medium intensity band around 1600-1650 cm⁻¹ would correspond to the carbon-carbon double bond of the acrylaldehyde system.
C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The aldehyde C-H stretch usually shows two weak bands around 2820 and 2720 cm⁻¹.
C-N Stretch: The C-N stretching vibration of the amine would likely appear in the 1250-1020 cm⁻¹ region.
Hypothetical IR Data Table for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2930 | Medium | Aliphatic C-H stretch |
| ~2820, ~2720 | Weak | Aldehyde C-H stretch |
| ~1690 | Strong | C=O stretch (conjugated aldehyde) |
| ~1620 | Medium | C=C stretch |
| ~1495, ~1450 | Medium | Aromatic C=C bending |
| ~1150 | Medium | C-N stretch |
Integrated Multimodal Spectroscopic Data Interpretation for Definitive Structural Assignment
The definitive structural elucidation of this compound is achieved by the synergistic integration of all spectroscopic data. The molecular formula from HRMS provides the elemental composition. IR spectroscopy confirms the presence of key functional groups. ¹H and ¹³C NMR provide the carbon-hydrogen framework, and 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are used to connect these fragments and determine the final three-dimensional structure, including stereochemistry. By combining the information from these powerful analytical methods, a complete and unambiguous structural assignment of this compound can be confidently established.
Theoretical and Computational Chemistry Studies of 3 Methylbenzylamino Acrylaldehyde
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods can elucidate the electronic structure and the nature of chemical bonds within 3-(Methylbenzylamino)acrylaldehyde.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.
Energy calculations derived from DFT can provide the molecule's total energy, which is crucial for comparing the stability of different isomers or conformations. Furthermore, DFT can be used to compute the distribution of electronic charge across the molecule. This is often visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is vital for predicting how the molecule might interact with other chemical species.
For instance, a DFT study could reveal the partial charges on the nitrogen, oxygen, and various carbon atoms of this compound, offering clues to its reactivity. A good correlation between experimental data and theoretical calculations is often achieved using appropriate functionals and basis sets, such as B3LYP/6-31G(d). researchgate.net
Illustrative Data Table: Predicted DFT Data for this compound This table represents the type of data that would be generated from DFT calculations.
| Parameter | Predicted Value |
|---|---|
| Ground State Energy | -X.XXXX Hartrees |
| Dipole Moment | Y.YY Debye |
| HOMO Energy | -Z.ZZ eV |
| LUMO Energy | -A.AA eV |
Beyond DFT, other quantum chemical methods can be employed. Ab initio methods, which are based on first principles without empirical parameters, can offer very high accuracy, though at a greater computational expense. These methods are valuable for benchmarking the results from other techniques.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster and can be suitable for preliminary analyses of large systems.
Both ab initio and semi-empirical methods can be used to predict various electronic properties and to simulate spectroscopic data. For example, Time-Dependent DFT (TD-DFT) is commonly used to predict UV-Visible absorption spectra by calculating the energies of electronic transitions. Similarly, vibrational frequencies can be calculated to simulate infrared (IR) and Raman spectra, which can then be compared with experimental measurements to confirm the molecule's structure.
Conformational Analysis and Dynamics using Molecular Mechanics and Molecular Dynamics Simulations
The flexibility of the methylbenzyl and aminoacrylaldehyde groups allows this compound to exist in multiple conformations. Understanding the relationship between these conformations and their relative energies is crucial. Molecular Mechanics (MM) methods, which use classical physics to model molecular interactions, are well-suited for rapidly exploring the conformational landscape of the molecule.
Molecular Dynamics (MD) simulations build upon MM by introducing the element of time, allowing the study of the dynamic behavior of the molecule. researchgate.net An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces on each atom to model its movement over time. This can reveal how the molecule flexes, rotates, and interacts with its surroundings, providing insights into its behavior in solution. Equilibration of the system in MD simulations allows for the consideration of structural flexibility. nih.gov
Illustrative Data Table: Key Conformational Dihedrals in this compound This table illustrates the type of data obtained from conformational analysis.
| Dihedral Angle | Description | Predicted Low-Energy Conformations |
|---|---|---|
| C-C-N-C | Rotation around the C-N bond | ~180° (trans), ~0° (cis) |
| C-N-C-C | Rotation of the benzyl (B1604629) group | Multiple low-energy rotamers |
Prediction of Reaction Pathways, Transition State Structures, and Activation Barriers
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway.
This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier, a key factor determining the reaction rate. DFT is commonly used for these types of calculations. Understanding the structure of the transition state can provide valuable insights into how to catalyze or inhibit a reaction.
Computational Design and Virtual Screening of Novel 3-Aminoacrylaldehyde Derivatives
The principles used to study this compound can be extended to design novel derivatives with desired properties. This is often achieved through a process called virtual screening. nih.govacs.orgnih.gov In a typical virtual screening workflow, a large library of virtual compounds is computationally evaluated for a specific property, such as binding affinity to a biological target. researchgate.net
Starting with the this compound scaffold, researchers could computationally introduce a wide variety of substituents and modifications. These new virtual derivatives could then be rapidly assessed using methods like molecular docking to predict their binding to a protein active site. researchgate.netresearchgate.net The absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of these derivatives can also be predicted using computational models. nih.govresearchgate.net This in silico approach allows for the prioritization of a smaller number of promising candidates for chemical synthesis and experimental testing, significantly accelerating the discovery of new molecules with potential applications in medicine or materials science. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-aminoacrylaldehyde |
| N-(substituted phenyl) anthranilic acids |
Applications of 3 Methylbenzylamino Acrylaldehyde in Organic Synthesis and Molecular Scaffold Development
Utility as a Versatile Chiral or Achiral Building Block in Complex Molecule Construction
3-(Methylbenzylamino)acrylaldehyde, in its capacity as a trifunctional building block (possessing amine, alkene, and aldehyde functionalities), serves as a valuable precursor in the assembly of intricate molecular structures. The presence of the N-benzyl group introduces the potential for chirality. If a chiral benzylamine (B48309) is used in its synthesis, or if the methylbenzyl group itself contains a stereocenter (e.g., using (R)- or (S)-α-methylbenzylamine), the resulting 3-(amino)acrylaldehyde becomes a chiral, non-racemic synthon. capes.gov.br
The use of such chiral building blocks is a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled construction of complex target molecules. nih.govnih.gov Chiral amines are frequently employed as auxiliaries or reagents to guide the stereochemical outcome of reactions. capes.gov.br In the context of this compound, the chiral N-benzyl group can direct the facial selectivity of reactions at the C=C double bond or the aldehyde, leading to the formation of enantiomerically enriched products. nih.gov This is crucial in pharmaceutical development, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.
Even in its achiral form, the compound is a powerful tool. Its defined structure and predictable reactivity make it a reliable component in multi-step synthetic sequences, contributing its three-carbon backbone to a larger molecular framework.
Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocyclic Compounds (e.g., Pyrimidines, Quinolines)
The most prominent application of 3-(amino)acrylaldehyde derivatives is in the synthesis of nitrogen-containing heterocycles. nih.govrsc.org The 1,3-relationship between the nitrogen and the aldehyde carbonyl group makes it an ideal C-C-C-N synthon for cyclocondensation reactions with various binucleophiles.
Pyrimidines: Pyrimidines are fundamental heterocyclic motifs in numerous biologically active compounds, including nucleic acids. youtube.comyoutube.com 3-(Amino)acrylaldehydes and related enaminones can react with amidines, urea, or thiourea (B124793) in a cyclocondensation reaction to form the pyrimidine (B1678525) core. The reaction generally proceeds through initial nucleophilic attack of the amidine on the aldehyde, followed by intramolecular addition to the enamine carbon and subsequent elimination to yield the aromatic pyrimidine ring. The use of this compound in this context would lead to the formation of pyrimidines bearing a methylbenzylamino substituent, which could be retained or cleaved in subsequent synthetic steps.
Quinolines: The quinoline (B57606) ring is another critical scaffold in pharmaceuticals, found in drugs ranging from antimalarials to anticancer agents. wikipedia.orgnih.gov Enaminones, which share the core structure of this compound, are well-established precursors for quinoline synthesis. researchgate.net For instance, in reactions analogous to the Friedländer synthesis, an enaminone can react with a 2-aminobenzaldehyde (B1207257) or a related derivative. The enamine part of the molecule acts as the nucleophile, attacking the carbonyl group of the aniline (B41778) derivative, followed by cyclization and dehydration to construct the quinoline system. The specific substitution pattern of the resulting quinoline is dictated by the structure of the enaminone precursor.
The following table summarizes the general utility of β-aminoacrylaldehyde synthons in forming these key heterocycles.
| Target Heterocycle | Co-reactant Type | General Reaction Name/Type | Resulting Scaffold |
| Pyrimidine | Amidines, Guanidine, Urea | Cyclocondensation | Substituted Pyrimidine |
| Quinoline | 2-Aminoaryl Aldehydes/Ketones | Friedländer Annulation | Substituted Quinoline |
| Pyridine | Active Methylene Compounds | Condensation/Cyclization | Substituted Pyridine |
| Pyrazole | Hydrazine Derivatives | Condensation/Cyclization | Substituted Pyrazole |
Contribution to the Generation of Novel and Privileged Molecular Scaffolds
The synthesis of pyrimidines and quinolines from precursors like this compound directly contributes to the generation of "privileged scaffolds." nih.govnih.govresearchgate.net This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, distinct biological targets, making them exceptionally valuable starting points for drug discovery. nih.govresearchgate.net
Quinoline Scaffolds: The quinoline ring is recognized as a quintessential privileged structure. nih.govnih.gov Its rigid, aromatic nature provides a defined orientation for substituents, allowing for precise interaction with biological receptors. Its presence in a vast array of approved drugs for cancer, malaria, and inflammatory conditions underscores its importance. nih.govnih.gov By providing a flexible and efficient route to substituted quinolines, building blocks like this compound enable chemists to rapidly generate libraries of novel compounds based on this proven scaffold.
Pyrimidine Scaffolds: Similarly, the pyrimidine nucleus is a privileged structure central to life itself (as a component of DNA and RNA) and is found in a multitude of synthetic drugs. acs.orgthesciencein.org Its hydrogen bonding capabilities (as both donor and acceptor) make it ideal for interacting with protein active sites. The ability to synthesize diverse pyrimidine derivatives through cyclocondensation reactions with β-aminoacrylaldehydes allows for the exploration of new chemical space around this critical core. nih.gov
The use of this compound and related enaminones thus represents a strategic approach to drug design, leveraging a simple starting material to construct complex molecules built around these high-value, biologically validated scaffolds.
Strategic Integration into the Synthesis of Bioactive Analogues and Peptidomimetics
The structural features of this compound also lend themselves to the synthesis of peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov
β-Amino aldehydes are direct precursors to γ-amino alcohols and other modified amino acid-like structures. nih.gov The aldehyde functionality can be reduced or undergo addition reactions, while the amine and the carbon backbone mimic the peptide structure. Specifically, β-amino acids and their derivatives are known to form stable secondary structures like helices and turns, similar to their α-amino acid counterparts. nih.gov
The integration of a unit derived from this compound into a peptide sequence could introduce a unique bend or turn, mimicking a β-turn in a natural peptide. This is a common strategy for designing inhibitors of protein-protein interactions. Furthermore, the conversion of α-amino acids into β-amino aldehydes is a known method for modifying peptides, highlighting the value of this functional group arrangement in creating peptide analogues. nih.gov The N-benzyl group could further serve as a mimic for a bulky hydrophobic side chain, such as that of phenylalanine, or be used to explore specific interactions within a receptor binding pocket.
Future Research Directions and Emerging Paradigms for Substituted Aminoacrylaldehydes
Development of Highly Efficient and Sustainable Asymmetric Synthetic Methodologies
The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Asymmetric synthesis, the process of creating stereochemically defined molecules, is a major focus of contemporary research. For substituted aminoacrylaldehydes, the development of asymmetric synthetic methods is a key area for future exploration.
Current research in asymmetric synthesis often employs chiral catalysts to control the stereochemical outcome of a reaction. nih.govfrontiersin.orgresearchgate.net Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric transformations. scienceopen.comscienceopen.comresearchgate.net For instance, chiral amines and amino acids have been successfully used to catalyze asymmetric aldol (B89426) reactions and Michael additions, which are key bond-forming reactions in the synthesis of complex molecules. rsc.org Future research could focus on developing chiral organocatalysts specifically tailored for the asymmetric synthesis of substituted aminoacrylaldehydes. This could involve the use of chiral starting materials or the application of chiral catalysts in the key bond-forming steps of the synthesis. Furthermore, the principles of green chemistry are increasingly influencing synthetic design, with a focus on atom economy, the use of environmentally benign solvents, and the reduction of waste. worktribe.com
Exploration of Catalytic Applications, including Organocatalysis and Metal-Catalyzed Transformations
The inherent reactivity of substituted aminoacrylaldehydes makes them attractive candidates for use in catalysis. The aldehyde functional group can participate in a variety of transformations, while the amino group can act as a directing group or a point of attachment for a catalyst.
Organocatalysis: The field of organocatalysis has witnessed explosive growth, with enamine and iminium ion catalysis being particularly relevant to α,β-unsaturated aldehydes. scienceopen.comscienceopen.com Chiral organocatalysts can activate unsaturated aldehydes towards nucleophilic attack in a stereocontrolled manner, enabling the synthesis of a wide range of enantioenriched products. Substituted aminoacrylaldehydes could themselves be explored as novel organocatalysts or as precursors to more complex catalytic systems.
Metal-Catalyzed Transformations: Transition metal catalysis offers a broad spectrum of synthetic transformations. rsc.orgnih.gov The double bond in the acrylaldehyde backbone is susceptible to a variety of metal-catalyzed reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions. acs.orgtandfonline.com The selective hydrogenation of the C=C double bond versus the C=O bond in α,β-unsaturated aldehydes is a well-studied area, and the development of catalysts for the selective transformation of substituted aminoacrylaldehydes would be a valuable endeavor. tandfonline.com Iron-catalyzed selective oxidation of α,β-unsaturated aldehydes to the corresponding carboxylic acids has also been reported. oup.com The amino substituent could also play a crucial role in directing these metal-catalyzed reactions, leading to novel reactivity and selectivity.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis are emerging as powerful tools to address these challenges, offering improved safety, scalability, and efficiency.
Flow Chemistry: In flow chemistry, reactions are carried out in a continuously flowing stream rather than in a batch-wise manner. researchgate.netacs.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. unimi.itworktribe.com For the synthesis of substituted aminoacrylaldehydes, flow chemistry could enable safer handling of potentially reactive intermediates and facilitate scalable production. The use of immobilized reagents and catalysts in flow reactors can also simplify purification processes. unimi.it
Automated Synthesis Platforms: Automated synthesis systems, often referred to as "synthesis robots," can perform multi-step synthetic sequences with minimal human intervention. sigmaaldrich.combohrium.comwikipedia.orgmedium.comchemspeed.com These platforms can accelerate the discovery and optimization of new reactions and synthetic routes. By integrating automated synthesis with data analysis and machine learning, it may become possible to predict optimal reaction conditions and even discover new reactions. The synthesis of a library of substituted aminoacrylaldehydes with varying substituents could be readily achieved using such automated platforms, facilitating the exploration of their structure-activity relationships.
Advanced In Situ Characterization Techniques for Real-Time Reaction Monitoring
A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Advanced in situ characterization techniques allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, intermediates, and byproducts. rsc.orgmt.comspectroscopyonline.com
Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with reaction vessels to monitor the concentration of reactants, products, and intermediates as the reaction progresses. rsc.orgmt.comresearchgate.net This data can be used to develop kinetic models, optimize reaction conditions, and identify transient or unstable species that may not be observable by traditional analytical methods. For the study of reactions involving substituted aminoacrylaldehydes, in situ monitoring could provide a wealth of information about the influence of the substituent on the reaction pathway and help to elucidate complex reaction mechanisms. rsc.org
Compound Information
Below are tables detailing the available information for 3-(Methylbenzylamino)acrylaldehyde and a list of other chemical compounds mentioned in this article.
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonym | n-benzyl-n-methyl-3-aminoacrolein | unimi.itguidechem.com |
| CAS Number | 63271-09-0 | guidechem.comchemicalbook.comchemsrc.com |
| Molecular Formula | C11H13NO | unimi.itguidechem.comchemicalbook.comchemicalbook.com |
| Molecular Weight | 175.23 g/mol | unimi.it |
| Computed Properties | ||
| XLogP3-AA | 1.6 | unimi.it |
| Hydrogen Bond Donor Count | 0 | unimi.it |
| Hydrogen Bond Acceptor Count | 2 | unimi.it |
| Rotatable Bond Count | 4 | unimi.it |
| Topological Polar Surface Area | 20.3 Ų | unimi.it |
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(Methylbenzylamino)acrylaldehyde, and how do catalyst choices influence yield?
Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. Key factors include:
- Catalyst selection : Base catalysts (e.g., NaOH) are critical for deprotonation and facilitating nucleophilic attack, as seen in analogous syntheses of acrylaldehyde derivatives .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetic efficiency and thermal stability of intermediates .
- Solvent system : Polar aprotic solvents like DMF enhance solubility and reaction homogeneity, but may require post-synthesis purification to remove residues .
Q. Example protocol :
React 3-methylbenzylamine with acrylaldehyde derivatives in DMF at 70°C for 6–8 hours.
Quench with ice-water and extract with ethyl acetate.
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
Answer:
Q. How should this compound be stored to ensure stability, and what degradation products are observed under suboptimal conditions?
Answer:
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation and polymerization .
- Degradation pathways :
- Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products with RT shifts ≥2 minutes .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in [4+2] cycloaddition reactions?
Answer: The electron-deficient acrylaldehyde moiety acts as a dienophile in Diels-Alder reactions. Regioselectivity is governed by:
Q. Experimental validation :
Synthesize cycloadducts with substituted dienes (e.g., furan vs. cyclohexadiene).
Analyze product ratios via GC-MS and compare with computational models .
Q. How do substituents on the benzyl ring (e.g., –Cl, –OCH₃) alter the reactivity of this compound in cross-coupling reactions?
Answer: Substituents modulate electronic and steric profiles:
Q. Case Study :
| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| –H | 1.0 × 10⁻³ | 75 |
| –Cl | 2.5 × 10⁻³ | 82 |
| –OCH₃ | 0.7 × 10⁻³ | 68 |
Method : Suzuki-Miyaura coupling with phenylboronic acid; Pd(PPh₃)₄ catalyst, 80°C .
Q. How can contradictory data on the biological activity of this compound derivatives be systematically analyzed?
Answer: Contradictions (e.g., variable IC₅₀ values in enzyme assays) arise from:
Q. Resolution strategy :
Perform dose-response curves under standardized conditions (e.g., PBS buffer, 37°C).
Use meta-analysis to aggregate data from multiple studies, weighting for sample size and methodological rigor .
Q. What computational methods are best suited to predict the tautomeric equilibrium of this compound in solution?
Answer:
- DFT calculations : B3LYP/6-311+G(d,p) level predicts enol-keto equilibrium, with solvent effects modeled via PCM .
- MD simulations : Track tautomerization dynamics in explicit solvents (e.g., water, DMSO) over nanosecond timescales .
Validation : Compare computed NMR chemical shifts with experimental data (RMSD < 0.2 ppm for ¹H NMR) .
Q. How does this compound interact with biomacromolecules, and what techniques validate these interactions?
Answer:
- Binding studies :
- Structural insights : X-ray crystallography or cryo-EM reveals binding modes, though crystallization remains challenging for flexible aldehydes .
Example finding : Schiff base formation with lysine residues in enzymes, confirmed by MALDI-TOF MS .
Methodological Notes
- References : All answers integrate peer-reviewed methodologies from synthetic chemistry, spectroscopy, and computational modeling.
- Excluded sources : Commercial platforms (e.g., ) were omitted per reliability guidelines.
- Data integrity : Contradictions are addressed via controlled experimentation and meta-analytical frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
